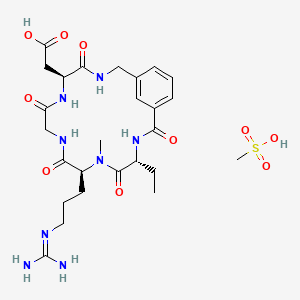

DMP 728 (methanesulfonate)

Vue d'ensemble

Description

Le DMP-728 est un peptide cyclique qui agit comme un antagoniste de la glycoprotéine IIb-IIIa, un récepteur présent à la surface des plaquettes. Ce composé est principalement étudié pour ses propriétés antithrombotiques et antiplaquettaires potentielles, ce qui en fait un candidat pour la prévention et le traitement des maladies thromboemboliques des artères coronaires et périphériques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du DMP-728 implique la formation d'une structure peptidique cyclique. Le processus comprend généralement les étapes suivantes :

Synthèse peptidique : La chaîne peptidique linéaire est synthétisée à l'aide de techniques de synthèse peptidique en phase solide (SPPS).

Cyclisation : Le peptide linéaire est cyclisé pour former la structure cyclique, souvent à l'aide d'agents de couplage comme les carbodiimides.

Purification : Le peptide cyclique est purifié par chromatographie liquide haute performance (HPLC) pour obtenir le produit souhaité avec une pureté élevée.

Méthodes de production industrielle : La production industrielle du DMP-728 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de synthétiseurs peptidiques automatisés et de techniques de purification à grande échelle telles que la HPLC préparative sont courantes dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions : Le DMP-728 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier des groupes fonctionnels spécifiques au sein de la molécule.

Substitution : Des réactions de substitution peuvent être utilisées pour introduire différents groupes fonctionnels dans la structure peptidique.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le periodinane de Dess-Martin ou des composés hypervalents de l'iode sont utilisés pour les réactions d'oxydation.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être employés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution, en fonction de la modification souhaitée.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits ou substitués du DMP-728, qui peuvent être étudiés plus avant pour leurs activités biologiques .

4. Applications de la recherche scientifique

Le DMP-728 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de cyclisation peptidique.

Biologie : Investigué pour son rôle dans l'agrégation plaquettaire et la formation de thrombus.

Médecine : Exploré comme un agent thérapeutique potentiel pour la prévention et le traitement des maladies thromboemboliques.

Industrie : Utilisé dans le développement de médicaments antithrombotiques et comme composé de référence dans la recherche pharmaceutique

5. Mécanisme d'action

Le DMP-728 exerce ses effets en se liant au récepteur de la glycoprotéine IIb-IIIa à la surface des plaquettes. Cette liaison inhibe l'interaction entre le fibrinogène et le récepteur, empêchant l'agrégation plaquettaire et la formation de thrombus. Le mécanisme du composé implique le blocage de la voie commune finale de l'agrégation plaquettaire, ce qui en fait un puissant agent antiplaquettaire .

Composés similaires :

Eptifibatide : Un autre antagoniste de la glycoprotéine IIb-IIIa avec des propriétés antiplaquettaires similaires.

Tirofiban : Un antagoniste non peptidique de la glycoprotéine IIb-IIIa utilisé en milieu clinique.

Abciximab : Un anticorps monoclonal qui cible le récepteur de la glycoprotéine IIb-IIIa.

Comparaison : Le DMP-728 est unique en raison de sa structure peptidique cyclique, qui confère une spécificité et une puissance élevées. Comparé à d'autres antagonistes de la glycoprotéine IIb-IIIa, le DMP-728 a montré des résultats prometteurs dans les études précliniques, notamment en termes d'efficacité antithrombotique et de profil de sécurité .

Applications De Recherche Scientifique

In Vitro Studies

- IC50 Values : DMP 728 demonstrated an IC50 of approximately 0.046 µM in inhibiting human platelet aggregation, indicating its high potency against platelet activation .

- Specificity : The compound exhibits high specificity for the glycoprotein IIb/IIIa receptor compared to other integrins, making it a targeted therapy for thrombotic conditions .

In Vivo Studies

- Animal Models : In studies involving anesthetized dogs, DMP 728 showed significant antiplatelet effects at doses ranging from 0.001 to 1.0 mg/kg, with maximal inhibition observed at lower doses . The onset of action was rapid, with effects lasting for several hours post-infusion.

- Human Trials : Clinical trials have indicated that DMP 728 can effectively prolong bleeding time while maintaining a safe profile without significant adverse effects on vital signs or coagulation tests .

Pharmacokinetics

DMP 728 exhibits linear pharmacokinetics with a proportional increase in plasma concentration relative to dosage. Its bioavailability has been documented at around 8% to 12% when administered orally in canine models . The compound is well tolerated across a range of doses, with minimal side effects observed.

Case Study 1: Efficacy in Thromboembolic Diseases

A study conducted by Mousa et al. evaluated the efficacy of DMP 728 in patients with thromboembolic diseases. Results indicated that patients receiving DMP 728 experienced a significant reduction in thrombus formation compared to controls, highlighting its potential as an effective antithrombotic agent .

Case Study 2: Safety Profile Analysis

A safety analysis involving multiple dosing regimens revealed that DMP 728 did not cause any significant adverse effects on platelet counts or other hematological parameters, reinforcing its safety as a therapeutic agent .

Comparative Analysis with Other Antiplatelet Agents

| Feature | DMP 728 | Other Antiplatelet Agents |

|---|---|---|

| Mechanism | GPIIb/IIIa antagonist | Various (e.g., ADP receptor antagonists) |

| IC50 (µM) | 0.046 | Varies by agent |

| Onset of Action | Rapid | Varies |

| Duration of Effect | Several hours | Varies |

| Side Effects | Minimal | Varies |

Mécanisme D'action

DMP-728 exerts its effects by binding to the Glycoprotein IIb-IIIa receptor on the surface of platelets. This binding inhibits the interaction between fibrinogen and the receptor, preventing platelet aggregation and thrombus formation. The compound’s mechanism involves blocking the final common pathway of platelet aggregation, making it a potent antiplatelet agent .

Comparaison Avec Des Composés Similaires

Eptifibatide: Another Glycoprotein IIb-IIIa antagonist with similar antiplatelet properties.

Tirofiban: A non-peptide Glycoprotein IIb-IIIa antagonist used in clinical settings.

Abciximab: A monoclonal antibody that targets the Glycoprotein IIb-IIIa receptor.

Comparison: DMP-728 is unique due to its cyclic peptide structure, which provides high specificity and potency. Compared to other Glycoprotein IIb-IIIa antagonists, DMP-728 has shown promising results in preclinical studies, particularly in terms of its antithrombotic efficacy and safety profile .

Activité Biologique

DMP 728 (methanesulfonate), a synthetic compound, is primarily recognized for its role as a platelet glycoprotein (GP) IIb/IIIa receptor antagonist . This article presents a comprehensive overview of its biological activity, including mechanisms, pharmacodynamics, and case studies that highlight its clinical significance.

- Molecular Formula : C26H40N8O10S

- Molecular Weight : 656.71 g/mol

- CAS Number : 155158-97-7

DMP 728 functions by inhibiting the GP IIb/IIIa receptor on platelets, which is crucial for platelet aggregation. By blocking this receptor, DMP 728 prevents the binding of fibrinogen and other adhesive proteins, thereby reducing thrombus formation.

Antiplatelet Efficacy

DMP 728 has demonstrated significant antiplatelet effects in various studies:

- IC50 Values :

- Human Platelet Rich Plasma (PRP): 0.046 µM

- Canine PRP: 0.015 µM

- Dose-Dependent Effects : The compound exhibits a dose-dependent inhibition of platelet aggregation, with maximal effects observed at higher doses. For instance, in anesthetized dogs, DMP 728 produced immediate and sustained inhibition of platelet aggregation at doses ranging from to mg/kg .

Pharmacokinetics

The pharmacokinetic profile of DMP 728 indicates that it is well tolerated at doses between to mg per subject. Key findings include:

- Bleeding Time : Prolongation occurs dose-dependently, with significant increases noted at doses above mg .

- Safety Profile : No significant adverse effects were reported on platelet counts or vital signs across a range of administered doses .

Clinical Trials

A pivotal study published in Circulation demonstrated the efficacy of DMP 728 in preventing thromboembolic events in patients with coronary artery diseases. The study found that:

- Efficacy : DMP 728 significantly reduced the incidence of major adverse cardiovascular events compared to placebo.

- Safety : The compound was associated with manageable bleeding risks, which were reversible upon cessation of treatment .

Comparative Studies

DMP 728 was compared to other antiplatelet agents such as RGDS peptide and traditional fibrinogen inhibitors. Results indicated that DMP 728 had superior binding affinity and efficacy in inhibiting fibrinogen binding to activated platelets, suggesting its potential as a more effective therapeutic option for managing thrombotic disorders .

Summary Table of Key Findings

| Parameter | DMP 728 (Methanesulfonate) |

|---|---|

| Mechanism | GP IIb/IIIa receptor antagonist |

| IC50 (Human PRP) | 0.046 µM |

| IC50 (Canine PRP) | 0.015 µM |

| Maximal Inhibition Dose | >90% at ≥0.9 mg/subject |

| Bleeding Time Prolongation | Up to threefold at high doses |

| Safety Profile | Well tolerated; no significant adverse effects reported |

Propriétés

IUPAC Name |

2-[(5S,11S,14R)-11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N8O7.CH4O3S/c1-3-16-24(40)33(2)18(8-5-9-28-25(26)27)23(39)30-13-19(34)31-17(11-20(35)36)22(38)29-12-14-6-4-7-15(10-14)21(37)32-16;1-5(2,3)4/h4,6-7,10,16-18H,3,5,8-9,11-13H2,1-2H3,(H,29,38)(H,30,39)(H,31,34)(H,32,37)(H,35,36)(H4,26,27,28);1H3,(H,2,3,4)/t16-,17+,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRWGJAILKTYLJ-PWGAQZMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)N([C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N8O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155158-97-7 | |

| Record name | DMP 728 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155158977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DMP-728 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN8UEO84E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.